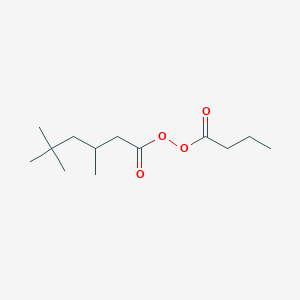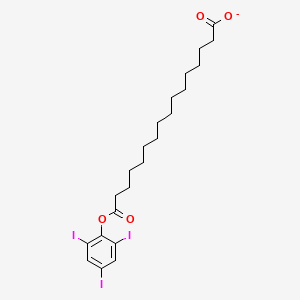
16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate: is a chemical compound characterized by the presence of a long hexadecanoate chain with a 16-oxo group and a 2,4,6-triiodophenoxy substituent. This compound is notable for its unique structure, which combines a fatty acid derivative with an iodinated aromatic ring, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate typically involves the esterification of 16-oxohexadecanoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 16-oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the 16-oxo group, converting it to a hydroxyl group and forming 16-hydroxy-16-(2,4,6-triiodophenoxy)hexadecanoate.
Substitution: The aromatic ring with iodine atoms can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: In biological research, this compound can be used as a probe to study lipid metabolism and the role of iodinated compounds in biological systems.
Medicine: The iodinated aromatic ring makes this compound a potential candidate for radiolabeling and imaging studies, particularly in the field of nuclear medicine.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The iodinated aromatic ring can also interact with proteins and nucleic acids, potentially affecting their function and stability. The compound’s effects are mediated through pathways related to oxidative stress, cellular signaling, and metabolic regulation.
Comparaison Avec Des Composés Similaires
16-Oxohexadecanoic acid: Lacks the iodinated aromatic ring but shares the 16-oxohexadecanoate structure.
2,4,6-Triiodophenol: Contains the iodinated aromatic ring but lacks the hexadecanoate chain.
16-Hydroxy-16-(2,4,6-triiodophenoxy)hexadecanoate: A reduced form of the compound with a hydroxyl group instead of the 16-oxo group.
Uniqueness: 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate is unique due to its combination of a long-chain fatty acid derivative with an iodinated aromatic ring, providing distinct chemical and biological properties that are not present in its individual components or similar compounds.
Propriétés
Numéro CAS |
500711-80-8 |
|---|---|
Formule moléculaire |
C22H30I3O4- |
Poids moléculaire |
739.2 g/mol |
Nom IUPAC |
16-oxo-16-(2,4,6-triiodophenoxy)hexadecanoate |
InChI |
InChI=1S/C22H31I3O4/c23-17-15-18(24)22(19(25)16-17)29-21(28)14-12-10-8-6-4-2-1-3-5-7-9-11-13-20(26)27/h15-16H,1-14H2,(H,26,27)/p-1 |
Clé InChI |
HKPCPKRZKKIKGZ-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1I)OC(=O)CCCCCCCCCCCCCCC(=O)[O-])I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


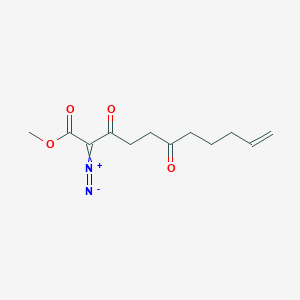
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
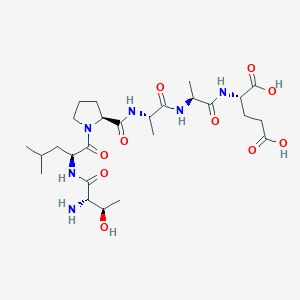
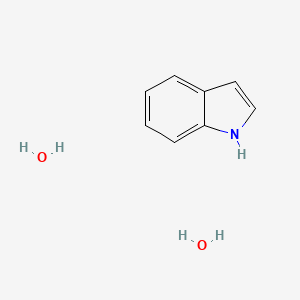
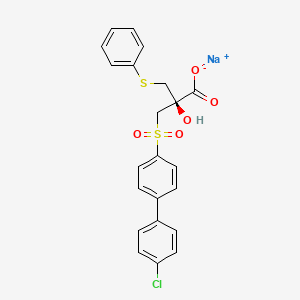

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
